Furan-3-sulfonyl chloride
Overview
Description
Furan-3-sulfonyl chloride is an organo-sulphur compound with the molecular formula C4H3ClO3S . It has a molecular weight of 166.58 .
Synthesis Analysis
Furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
The InChI code for Furan-3-sulfonyl chloride is 1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H . It contains a total of 12 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Furane .Chemical Reactions Analysis
Organic sulfonyl chlorides are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . They undergo substitution reactions with various nucleophilic reagents . Furan and its derivatives exhibit a wide spectrum of biological activities and can be cytotoxic and anti-tumor, antispasmodic and anti-feeding .Physical And Chemical Properties Analysis
Furan-3-sulfonyl chloride is a liquid at room temperature . It should be stored at a temperature of -10 degrees Celsius to maintain its stability .Scientific Research Applications
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Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Furan derivatives have shown significant antibacterial activity. They are being used in the fight against bacterial strain-caused infections .
- Method : The furan nucleus is included in the synthesis of new drugs. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
- Results : Furan-containing compounds have been employed as medicines in a number of distinct disease areas .
-
Synthetic Chemistry
- Field : Organic Chemistry
- Application : Furan and its derivatives are useful for a broad range of synthetic targets .
- Method : Furan can undergo a wide range of reactions. It can serve as an immediate precursor to many important substructures, thus achieving a prominent role in synthetic chemistry .
- Results : Furan participates in Diels–Alder and oxyallyl cation cycloaddition reactions more readily than pyrrole or thiophene .
-
Biorefineries
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and are promising feedstock for both oxidative and reductive transformations .
- Method : The workhorse of chemical reactants and petroleum refineries is being replaced with biorefineries .
- Results : The spectacular range of compounds that can be economically synthesized from biomass via FPCs .
-
Synthetic Chemistry
- Field : Organic Chemistry
- Application : Furan and its derivatives are useful for a broad range of synthetic targets .
- Method : Furan can undergo a wide range of reactions. It can serve as an immediate precursor to many important substructures, thus achieving a prominent role in synthetic chemistry .
- Results : Furan participates in Diels–Alder and oxyallyl cation cycloaddition reactions more readily than pyrrole or thiophene .
-
Biorefineries
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and are promising feedstock for both oxidative and reductive transformations .
- Method : The workhorse of chemical reactants and petroleum refineries is being replaced with biorefineries .
- Results : The spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Safety And Hazards
Future Directions
Furan platform chemicals (FPCs), which include furan-3-sulfonyl chloride, are directly available from biomass . They have the potential to replace traditional resources such as crude oil in the chemical industry . This would require the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
properties
IUPAC Name |
furan-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBBEIXTVWWTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623292 | |
Record name | Furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-sulfonyl chloride | |
CAS RN |
52665-49-3 | |
Record name | Furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURAN-3-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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